molecular formula C8H5F3N2O B1373435 2-Amino-4-(trifluoromethoxy)benzonitrile CAS No. 1260847-67-3

2-Amino-4-(trifluoromethoxy)benzonitrile

Cat. No. B1373435
CAS RN: 1260847-67-3
M. Wt: 202.13 g/mol
InChI Key: AHMPXTDNCULSNA-UHFFFAOYSA-N
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Description

“2-Amino-4-(trifluoromethoxy)benzonitrile” is a chemical compound with the CAS Number: 609783-06-4 . It has a molecular weight of 202.14 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5F3N2O/c9-8(10,11)14-7-3-6(13)2-1-5(7)4-12/h1-3H,13H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis of Benzimidazoles

2-Amino-4-(trifluoromethoxy)benzonitrile: serves as a starting material in the synthesis of benzimidazoles . Benzimidazoles have significant pharmacological importance and are known for their antifungal, antiviral, and anticancer properties. Specifically, they can act as potential candidates in the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells .

Intermediate for Fluvoxamine

This compound is a key intermediate in the synthesis of fluvoxamine , an antidepressant belonging to the selective serotonin reuptake inhibitor (SSRI) class. It is used in the treatment of major depressive disorder and anxiety disorders .

Pharmaceutical Intermediate

It is utilized as a pharmaceutical intermediate, which is a substance used in the production of pharmaceutical drugs . The role of intermediates like 2-Amino-4-(trifluoromethoxy)benzonitrile is crucial in creating complex drugs by serving as a building block in multi-step synthesis processes .

Synthesis of Diphenylthioethers

2-Amino-4-(trifluoromethoxy)benzonitrile: is also used for the synthesis of diphenylthioethers . These compounds have various applications, including serving as ligands in coordination chemistry and as intermediates in organic synthesis .

Development of Agrochemicals

The trifluoromethyl group present in 2-Amino-4-(trifluoromethoxy)benzonitrile is often found in agrochemicals. This is due to the unique properties imparted by the fluorine atoms, such as increased stability and bioavailability in the target organisms .

Catalysis

Organofluorine compounds like 2-Amino-4-(trifluoromethoxy)benzonitrile are used in catalysis. The presence of fluorine can significantly alter the reactivity and selectivity of catalysts, making them suitable for specific chemical reactions .

Material Science

In material science, the incorporation of fluorine atoms can enhance the properties of materials, making them more resistant to solvents and chemicals2-Amino-4-(trifluoromethoxy)benzonitrile could potentially be used to develop materials with improved performance .

Electronics

Fluorine-containing compounds are used in the electronics industry due to their ability to alter electrical properties2-Amino-4-(trifluoromethoxy)benzonitrile may contribute to the development of electronic materials with better conductivity or insulating properties .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-amino-4-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)14-6-2-1-5(4-12)7(13)3-6/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMPXTDNCULSNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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